molecular formula C26H28Br2N4O2S2 B563482 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide CAS No. 100900-20-7

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide

Cat. No.: B563482
CAS No.: 100900-20-7
M. Wt: 652.464
InChI Key: BQSMNXIJNQYVGY-UHFFFAOYSA-N
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Description

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes disulfide bonds and naphthalene groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide involves multiple steps. The process typically starts with the preparation of the naphthalene derivatives, followed by the formation of the disulfide bonds. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiol-containing compounds.

Scientific Research Applications

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

    Biology: Investigated for its potential role in protein folding and stability due to its disulfide bonds.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide involves its interaction with molecular targets through its disulfide bonds and amino groups. These interactions can influence various biochemical pathways, such as redox reactions and protein folding. The compound’s ability to form and break disulfide bonds makes it a valuable tool for studying these processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(naphthalen-1-yl)propanoic acid: An alanine derivative with similar structural features but lacking the disulfide bonds.

    3-amino-2-naphthol: A naphthalene derivative with an amino group, used in various chemical reactions.

Uniqueness

The uniqueness of 2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide lies in its disulfide bonds and the presence of multiple naphthalene groups. These features provide it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2.2BrH/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22;;/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSMNXIJNQYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Br2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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